molecular formula C17H16N2O5 B14957308 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide

Cat. No.: B14957308
M. Wt: 328.32 g/mol
InChI Key: FQBBTVOWDLXBCM-UHFFFAOYSA-N
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Description

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide is a benzoxazole derivative featuring a 3-methoxyphenoxymethyl substituent at position 3 and an acetamide group linked via an ether bond at position 6 of the benzoxazole core.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide

InChI

InChI=1S/C17H16N2O5/c1-21-11-3-2-4-12(7-11)22-9-15-14-6-5-13(23-10-17(18)20)8-16(14)24-19-15/h2-8H,9-10H2,1H3,(H2,18,20)

InChI Key

FQBBTVOWDLXBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with a suitable benzoxazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzoxazole ring can produce a partially saturated compound.

Scientific Research Applications

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Benzoxazole-Based Acetamides

Example Compound : N-[3-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,2-benzoxazol-6-yl]acetamide

  • Core Structure : 1,2-Benzoxazole with a piperidinylethyl substituent at position 3 and acetamide at position 5.
  • Activity : Exhibits acetylcholinesterase (AChE) inhibition with an IC50 of ~2.8 µM and Ki of 2.82 µM, suggesting utility in neurodegenerative disease research .
  • Key Difference: The target compound lacks the piperidinylethyl moiety, which likely enhances AChE binding in the analog. The 3-methoxyphenoxymethyl group in the target may instead improve lipophilicity or metabolic stability.

Benzothiazole-Based Acetamides (Patent: EP 3 348 550A1)

Example Compounds :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28)
  • Core Structure : Benzothiazole with trifluoromethyl/methoxy groups at position 6 and substituted acetamide side chains.
  • Synthesis : Prepared via microwave-assisted coupling of acid chlorides with benzothiazole amines .
  • Key Differences: Benzothiazoles (sulfur atom) vs. benzoxazoles (oxygen atom) exhibit distinct electronic profiles, affecting binding affinity and solubility. The trifluoromethyl group in benzothiazole analogs enhances metabolic resistance compared to the methoxyphenoxy group in the target compound .

Coumarin-Linked Acetamides

Example Compounds :

  • N-[4-oxo-2-(O-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide (Compound 6)
  • N-(4-amino-2,3-dimethyl-8-oxo-1-phenyl-6-thia-1,2,9-triazaspiro[4.4]non-3-en-9-yl)-2-[(coumarin-4-yl)oxy]acetamide (Compound 7)
  • Core Structure: Coumarin with acetamide-thiazolidinone or spirocyclic substituents.
  • Synthesis : Derived from hydrazide intermediates cyclized with mercaptoacetic acid or maleic anhydride .
  • Key Differences :
    • Coumarin cores are structurally planar and fluorescent, unlike benzoxazoles, which may limit blood-brain barrier penetration.
    • The target compound’s benzoxazole core may offer better enzymatic stability compared to coumarin’s lactone ring .

Triazine and Oxazoloquinoline Derivatives

Example Compound: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)

  • Core Structure: Triazine with methoxyphenoxy and benzoate substituents.
  • Synthesis : Multi-step nucleophilic substitution on trichlorotriazine .
  • Key Differences :
    • Triazines are electron-deficient heterocycles, contrasting with benzoxazoles’ moderate aromaticity.
    • The target compound’s acetamide side chain may offer hydrogen-bonding capabilities absent in triazine derivatives .

Data Table: Structural and Functional Comparison

Compound Class Core Heterocycle Key Substituents Notable Activity/Property Reference
Target Compound Benzoxazole 3-(3-Methoxyphenoxymethyl), 6-OAcetamide Hypothetical enzyme inhibition -
Benzoxazole Analog Benzoxazole Piperidinylethyl at C3 AChE IC50: 2.8 µM
Benzothiazole Patent Benzothiazole CF3/OCH3 at C6, substituted phenyl Patent-protected (no data)
Coumarin-Thiazolidinone Coumarin Thiazolidinone/spiro rings Synthetic intermediate
Triazine Derivative Triazine Methoxyphenoxy, benzoate High-resolution crystallography

Research Findings and Implications

  • The target compound’s methoxyphenoxy group may enhance CNS penetration compared to polar substituents in coumarin analogs .
  • Synthetic Feasibility: Microwave-assisted synthesis (as in benzothiazole analogs) could streamline the target compound’s production, though hydrazide cyclization () is another viable route .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethyl) on benzothiazoles improve stability but may reduce solubility.
    • The acetamide linkage is critical for hydrogen bonding in enzyme inhibition .

Biological Activity

Introduction

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide, with CAS number 1081131-50-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidative, and antibacterial properties based on various research findings.

Chemical Properties

  • Molecular Formula : C₁₇H₁₆N₂O₅
  • Molecular Weight : 328.32 g/mol

The structure of the compound includes a benzoxazole moiety and methoxyphenyl groups, which are known to influence biological activity.

Antiproliferative Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study highlighted that certain substituted benzoxazole derivatives displayed selective activity against the MCF-7 breast cancer cell line with IC₅₀ values ranging from 1.2 to 5.3 μM .
  • The presence of hydroxyl and methoxy groups on the phenyl ring significantly enhances antiproliferative activity. Compounds with these substitutions showed IC₅₀ values as low as 3.1 μM against MCF-7 cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Notes
Compound AMCF-73.1Hydroxy and methoxy substitutions
Compound BHCT1163.7Methyl group on N atom
Compound CHEK 2935.3Selective activity

Antioxidative Activity

The antioxidative properties of benzoxazole derivatives have been extensively studied. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

  • In vitro assays demonstrated that certain derivatives exhibited significantly improved antioxidative activity compared to standard antioxidants like BHT .
  • The compounds' antioxidative capacity was confirmed using spectroscopic methods, indicating their potential in reducing oxidative damage in cells.

Table 2: Antioxidative Activities of Selected Compounds

CompoundMethod UsedActivity Level
Compound ADPPH ScavengingHigh
Compound BABTS AssayModerate
Compound CFRAP AssayLow

Antibacterial Activity

Antibacterial properties are another significant aspect of the biological activity of benzoxazole derivatives.

  • One study reported that compounds with specific substitutions showed strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) as low as 8 μM .

Table 3: Antibacterial Activity Against Selected Strains

CompoundBacterial StrainMIC (μM)
Compound AE. faecalis8
Compound BS. epidermidis1000

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of methoxy-substituted benzoxazole derivatives:

  • Synthesis and Evaluation : Research conducted on various methoxy-substituted benzoxazole derivatives revealed that structural modifications significantly impacted their biological activities, particularly in cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
  • Comparative Studies : Comparative studies with known antiproliferative agents like doxorubicin showed that some derivatives possess comparable or superior activity, suggesting their potential for development as therapeutic agents .

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